molecular formula C7H5BrFNO B2959449 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde CAS No. 2567501-99-7

6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde

Cat. No.: B2959449
CAS No.: 2567501-99-7
M. Wt: 218.025
InChI Key: UDCRBQXGAUKOJP-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde ( 2567501-99-7) is a high-purity, multifunctional heterocyclic building block specifically designed for advanced pharmaceutical and materials science research. Its molecular formula is C₇H₅BrFNO, and it features a molecular weight of 218.02 g/mol . This solid compound should be stored under dry conditions between 2-8°C to maintain stability . This compound is valued for its versatile reactivity, offering three distinct sites for chemical modification: the bromo substituent enables metal-catalyzed cross-couplings (such as Suzuki, Stille, and Negishi reactions), the fluoro group acts as a hydrogen bond acceptor and can participate in nucleophilic aromatic substitutions, and the aldehyde functionality provides an handle for condensation reactions to form imines or hydrazones, or for reduction to alcohols . This makes it an exceptionally useful intermediate for constructing complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs), agrochemicals, and specialized materials. As a key scaffold, this compound is instrumental in medicinal chemistry for creating targeted compound libraries. Its structural features are commonly sought in the synthesis of kinase inhibitors, CNS-active agents, and other therapeutic candidates where the pyridine core provides optimal physicochemical properties. Researchers in materials science also utilize this compound in the creation of ligands for metal-organic frameworks (MOFs) and as a precursor for functionalized polymers. Safety Information: This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions. Refer to the Safety Data Sheet for comprehensive handling and disposal guidelines.

Properties

IUPAC Name

6-bromo-3-fluoro-5-methylpyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c1-4-2-5(9)6(3-11)10-7(4)8/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCRBQXGAUKOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Br)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde typically involves the bromination and fluorination of pyridine derivatives. One common method includes the bromination of 2-methylpyridine followed by fluorination and formylation. The reaction conditions often involve the use of bromine or bromotrimethylsilane for bromination, and fluorine sources such as Selectfluor for fluorination. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: 6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid.

    Reduction Products: 6-Bromo-3-fluoro-5-methylpyridine-2-methanol.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Organic Synthesis

6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde is widely utilized as an intermediate in the synthesis of complex organic molecules. Its halogenated structure allows for various coupling reactions, including:

  • Suzuki Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids to form novel pyridine derivatives .
  • Nucleophilic Substitutions : The bromine atom can be substituted with various nucleophiles, facilitating the formation of diverse compounds with potential biological activities.

Medicinal Chemistry

The compound has shown promise in the development of pharmaceutical agents due to its ability to modulate biological pathways. Key areas of research include:

  • Anticancer Activity : Derivatives of this compound have been studied for their inhibitory effects on specific kinases involved in cancer progression, such as p38α MAPK, which is associated with inflammatory responses.
  • Antiviral Properties : Research indicates potential applications in developing antiviral drugs, leveraging the compound's unique structural properties to enhance bioactivity against viral targets.

Agrochemical Applications

The unique properties of fluorinated pyridines make them valuable in agrochemicals. This compound can be utilized in:

  • Pesticide Development : Fluorinated compounds often exhibit increased potency and stability as agrochemicals, making them effective in protecting crops from pests.
  • Herbicide Formulations : Its derivatives are being explored for use in herbicides that target specific plant metabolic pathways, thereby enhancing crop yield and sustainability .

Case Study 1: Synthesis of p38α MAPK Inhibitors

A study optimized the synthesis pathway for inhibitors targeting p38α MAPK using this compound as a key intermediate. The resulting compounds exhibited significant anti-inflammatory activity, demonstrating the compound's relevance in drug design.

Case Study 2: Development of Novel Pyridine Derivatives

Research conducted on the application of this compound in Suzuki cross-coupling reactions resulted in a series of novel pyridine derivatives with promising anti-thrombolytic and antibacterial activities. The study highlighted the effectiveness of these derivatives against clot formation and bacterial growth, showcasing their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of halogenated pyridinecarbaldehydes. Key structural analogs include:

  • 6-Bromo-4-fluoropyridine-2-carbaldehyde (C₆H₃BrFNO, MW 204.00 g/mol): Lacks the methyl group at position 5, reducing steric hindrance but also decreasing lipophilicity .
  • 6-Bromo-3-pyridinecarboxaldehyde (C₆H₄BrNO, MW 186.01 g/mol): Absent fluorine and methyl groups, leading to lower metabolic stability and altered electronic properties .
  • 2-Chloro-6-fluoropyridine-4-carbaldehyde (C₆H₃ClFNO, MW 159.55 g/mol): Substitutes bromine with chlorine, reducing molecular weight and halogen-directed reactivity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde C₈H₆BrFNO 231.04 Br (6), F (3), CH₃ (5), CHO (2) High lipophilicity, steric bulk, dual electron-withdrawing effects
6-Bromo-4-fluoropyridine-2-carbaldehyde C₆H₃BrFNO 204.00 Br (6), F (4), CHO (2) Reduced steric hindrance, moderate reactivity
6-Bromo-3-pyridinecarboxaldehyde C₆H₄BrNO 186.01 Br (6), CHO (3) Lower metabolic stability, simpler substitution pattern
2-Bromopyridine C₅H₄BrN 158.00 Br (2) No aldehyde group; limited application in cross-coupling reactions

Data compiled from .

Research Findings and Limitations

While detailed experimental data (e.g., melting points, spectral profiles) for this compound are scarce in public literature, structural comparisons suggest:

  • Synthetic Challenges : Introducing multiple substituents increases synthetic complexity compared to simpler analogs, necessitating multi-step halogenation and formylation protocols .

Biological Activity

6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde is a heterocyclic compound that belongs to the pyridine family, characterized by the presence of bromine, fluorine, and a methyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C6H3BrFNO
  • Molecular Weight : 202.00 g/mol
  • Physical Appearance : Yellow to brown solid
  • Solubility : Soluble in organic solvents like methanol and ethanol
  • Melting Point : Approximately 50-55 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition :
    • This compound has been identified as an inhibitor of specific kinases, notably p38α MAPK, which plays a crucial role in inflammatory responses. Inhibition of this enzyme can reduce inflammation and may have therapeutic implications in treating inflammatory diseases.
  • Cell Signaling Modulation :
    • It modulates cell signaling pathways by influencing the activity of phosphatases and kinases, which are essential for signal transduction processes in cells. This modulation can lead to alterations in gene expression and cellular metabolism .
  • Interaction with Cytochrome P450 :
    • The compound interacts with cytochrome P450 enzymes, which are involved in drug metabolism. This interaction can affect pharmacokinetics and toxicity profiles of drugs, making it relevant in drug development.

Biological Activity Data

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits p38α MAPK involved in inflammation
Modulation of SignalingAlters kinase/phosphatase activity affecting metabolism
Cytochrome P450 InteractionInfluences drug metabolism and pharmacokinetics

Case Studies and Research Findings

  • Anti-inflammatory Potential :
    A study demonstrated that this compound significantly reduced inflammatory markers in animal models when administered at specific dosages. The compound's ability to inhibit p38α MAPK was highlighted as a key mechanism behind its anti-inflammatory effects .
  • Pharmacokinetic Studies :
    Preclinical pharmacokinetic studies showed that the compound exhibited low clearance rates across various species, indicating potential for sustained biological activity. The plasma half-life ranged from 3 to 10 hours, suggesting that it could maintain therapeutic levels for extended periods following administration .
  • Toxicological Assessments :
    Toxicological assessments indicated that at lower doses, the compound did not exhibit significant mutagenic or clastogenic risks. However, higher doses led to cellular damage, emphasizing the importance of dosage optimization in therapeutic applications .

Q & A

Q. What are the common synthetic routes for 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde?

Methodological Answer: The synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:

  • Halogenation : Bromination and fluorination at the 6- and 3-positions, respectively, using reagents like NBS (N-bromosuccinimide) or Selectfluor™ .
  • Methylation : Introduction of the methyl group at position 5 via Friedel-Crafts alkylation or cross-coupling (e.g., Kumada coupling) .
  • Formylation : Oxidation of a methyl group or direct formylation at position 2 using Vilsmeier-Haack conditions (POCl₃/DMF) .
    Key challenges include controlling regioselectivity and minimizing side reactions from steric hindrance near the methyl group .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR :
    • ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Fluorine coupling (³J) splits adjacent protons .
    • ¹³C NMR : The aldehyde carbon resonates at ~190–195 ppm.
    • ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms the fluorine substituent .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and fragmentation patterns, particularly loss of Br (isotopic signature) .
  • IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde .

Advanced Research Questions

Q. How does the steric environment influence cross-coupling reactions involving this compound?

Methodological Answer: The methyl group at position 5 and bromine at position 6 create steric hindrance, affecting catalyst accessibility in reactions like Suzuki-Miyaura coupling. Strategies include:

  • Ligand Selection : Bulky ligands (e.g., SPhos) improve selectivity by preventing undesired β-hydride elimination .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and stabilize intermediates .
  • Temperature Control : Lower temperatures (0–25°C) mitigate decomposition of the aldehyde group .

Q. What are the challenges in achieving regioselective functionalization of the pyridine ring?

Methodological Answer: Regioselectivity is influenced by:

  • Electronic Effects : The electron-withdrawing aldehyde and fluorine direct electrophiles to the 4-position (meta to F).
  • Steric Effects : The methyl group at position 5 blocks substitution at adjacent sites .
  • Catalyst Design : Pd(0)/NHC catalysts enhance selectivity for C–Br activation over C–F .
    Contradictions in reported yields (e.g., 40–75% for Suzuki couplings) often stem from competing pathways, requiring detailed kinetic analysis .

Q. How can researchers resolve contradictions in reaction yields under varying conditions?

Methodological Answer:

  • Design of Experiments (DoE) : Systematic variation of parameters (catalyst loading, temperature, solvent) identifies optimal conditions .
  • Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) traces intermediate stability and side reactions .
  • Computational Modeling : DFT calculations predict transition-state energies to rationalize yield disparities .

Q. What stability considerations apply to the aldehyde group during storage?

Methodological Answer: The aldehyde is prone to oxidation and hydration. Best practices include:

  • Storage : Under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent photodegradation .
  • Stabilizers : Addition of radical scavengers (e.g., BHT) inhibits autoxidation .
  • Quality Control : Regular HPLC monitoring (C18 column, acetonitrile/water gradient) detects degradation products .

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